![molecular formula C10H6BrNO3 B1344596 5-(4-Bromophenyl)isoxazole-4-carboxylic acid CAS No. 887408-14-2](/img/structure/B1344596.png)
5-(4-Bromophenyl)isoxazole-4-carboxylic acid
Overview
Description
“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The SMILES string of “this compound” isO=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1
. This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Tautomerism and Basicity in Heteroaromatic Compounds
The study by A. Boulton and A. Katritzky (1961) delved into the tautomerism of heteroaromatic compounds, specifically examining 5-hydroxyisoxazoles and isoxazol-5-ones. Their research indicated that compounds like 4-bromo-3-phenyl-isoxazol-5-ones exist as tautomeric mixtures, with the proportion of each form varying based on the solvent's polarity. This study contributes to the understanding of the fundamental chemical behavior of isoxazole derivatives, including those related to 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Boulton & Katritzky, 1961).
Synthesis and Biomedical Potential
Y. E. Ryzhkova et al. (2020) reported on the synthesis of a compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, demonstrating its potential for biomedical applications, particularly in regulating inflammatory diseases. This work underscores the versatility of isoxazole derivatives in synthesizing compounds with significant therapeutic potential (Ryzhkova et al., 2020).
Synthetic Strategies and Pharmacological Activities
The research by P. Vitale and A. Scilimati (2013) focused on developing synthetic strategies for 3-Arylisoxazoles and their derivatives, highlighting the role of isoxazoles in the synthesis of pharmacologically active compounds. This study presents the versatility of isoxazole frameworks in creating bioactive molecules, potentially including derivatives of this compound (Vitale & Scilimati, 2013).
Novel Synthetic Approaches
A. V. Serebryannikova et al. (2019) introduced a novel synthetic approach for isoxazole-4-carboxylic acid derivatives, utilizing a domino isoxazole-isoxazole isomerization process. This innovative method offers new pathways for synthesizing structurally diverse isoxazole derivatives, enhancing the toolbox available for chemical synthesis and potential drug development (Serebryannikova et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other isoxazole derivatives, it may interact with various enzymes or receptors within the cell, leading to changes in cellular function .
Pharmacokinetics
The compound is likely to have high gastrointestinal absorption and is expected to permeate the blood-brain barrier . The compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid’s action are currently unknown due to the lack of specific studies on this compound .
properties
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKYDJBTWSWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628509 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887408-14-2 | |
Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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